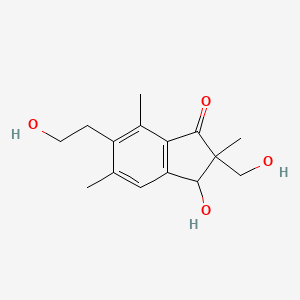
(10R,11R)-Pterosin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10R,11R)-Pterosin L is a naturally occurring compound found in various species of ferns. It belongs to the class of pterosins, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-Pterosin L typically involves several steps, starting from commercially available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often involve the use of strong acids, oxidizing agents, and reducing agents to facilitate the formation of the pterosin core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as ferns, followed by purification using chromatographic techniques. Alternatively, the compound can be synthesized in bulk using optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of natural sources and the cost-effectiveness of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
(10R,11R)-Pterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the pterosin core, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various pterosin derivatives, each with unique chemical and biological properties
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (10R,11R)-Pterosin L involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pterosin B: Another member of the pterosin family, known for its anti-inflammatory properties.
Pterosin C: Exhibits antioxidant activity and has been studied for its potential health benefits.
Pterosin D: Known for its antimicrobial properties and potential use in treating infections.
Uniqueness
(10R,11R)-Pterosin L stands out due to its unique stereochemistry and specific biological activities Its ability to interact with multiple molecular targets makes it a versatile compound for various applications
Properties
CAS No. |
41411-04-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |
InChI Key |
OOAFRMHKOSBPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |
melting_point |
134 - 135 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


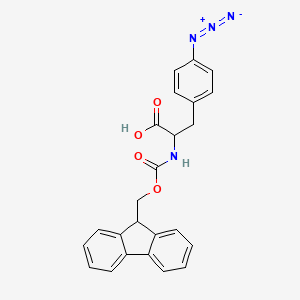
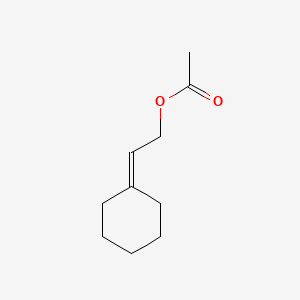
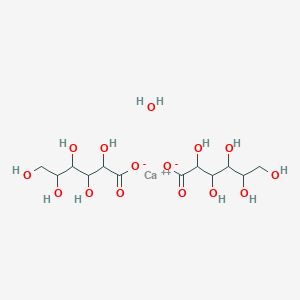
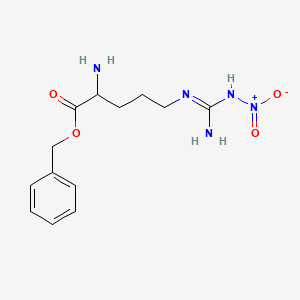
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)

![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)

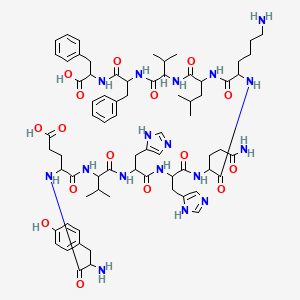
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
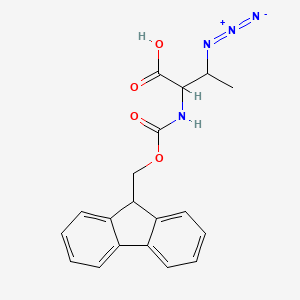
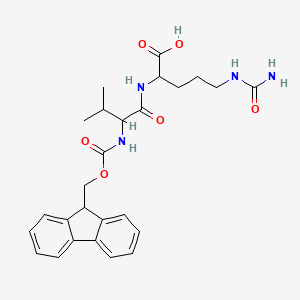
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
